2-(Methylthio)-4-(piperidin-1-YL)pyrimidine-5-carboxylic acid
CAS No.: 1065075-58-2
Cat. No.: VC2819344
Molecular Formula: C11H15N3O2S
Molecular Weight: 253.32 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 1065075-58-2 |
---|---|
Molecular Formula | C11H15N3O2S |
Molecular Weight | 253.32 g/mol |
IUPAC Name | 2-methylsulfanyl-4-piperidin-1-ylpyrimidine-5-carboxylic acid |
Standard InChI | InChI=1S/C11H15N3O2S/c1-17-11-12-7-8(10(15)16)9(13-11)14-5-3-2-4-6-14/h7H,2-6H2,1H3,(H,15,16) |
Standard InChI Key | XZOCZWLZKVUIPC-UHFFFAOYSA-N |
SMILES | CSC1=NC=C(C(=N1)N2CCCCC2)C(=O)O |
Canonical SMILES | CSC1=NC=C(C(=N1)N2CCCCC2)C(=O)O |
Introduction
2-(Methylthio)-4-(piperidin-1-YL)pyrimidine-5-carboxylic acid is a synthetic organic compound with a molecular formula of C11H15N3O2S and a molecular weight of 253.32 g/mol. Its CAS number is 1065075-58-2 . This compound is of interest in various chemical and pharmaceutical applications due to its unique structural features, which include a pyrimidine ring, a piperidine moiety, and a methylthio group.
Biological and Pharmacological Activities
While specific biological activities of 2-(Methylthio)-4-(piperidin-1-YL)pyrimidine-5-carboxylic acid are not detailed in the literature, compounds with similar structures have shown potential in various pharmacological applications. For instance, pyrimidine derivatives are known for their roles in antiviral, antibacterial, and anticancer therapies. The presence of a piperidine ring often enhances the compound's ability to interact with biological targets, such as enzymes and receptors .
Availability and Commercial Use
2-(Methylthio)-4-(piperidin-1-YL)pyrimidine-5-carboxylic acid is available from specialized chemical suppliers, although some sources indicate that it is currently discontinued . The compound is typically offered in various quantities, such as 250 mg, 1 g, and 5 g, with lead times for production or delivery .
Research Findings and Future Directions
Research on this specific compound is limited, but studies on related pyrimidine derivatives suggest potential applications in drug development. Future research could focus on exploring its pharmacological properties, particularly its interaction with enzymes and receptors, to identify potential therapeutic uses.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume